molecular formula C15H14ClN3 B3007952 (3-Chlorophenyl)(1-ethylbenzimidazol-2-yl)amine CAS No. 630092-43-2

(3-Chlorophenyl)(1-ethylbenzimidazol-2-yl)amine

Cat. No. B3007952
CAS RN: 630092-43-2
M. Wt: 271.75
InChI Key: JSGLYOKYIVDPAB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While the specific molecular structure of “(3-Chlorophenyl)(1-ethylbenzimidazol-2-yl)amine” is not directly mentioned in the literature, benzimidazole derivatives have been studied extensively. For example, the structure of 3-(4-chlorophenyl)-N-phenylquinoxalin-2-amine was characterized using FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .

Scientific Research Applications

Structural and Synthetic Insights

Three structures containing (E)-1,2-bis(benzimidazol-2-yl)ethene groups have been investigated, revealing insights into their geometric parameters and conjugation effects. These structures demonstrate little to no conjugation of the central C=C bonds with nitrogen-containing rings, indicating localized imine C=N and amine C-N linkages. This research highlights the importance of understanding the structural dynamics of benzimidazole derivatives for their application in various fields, including material science and molecular engineering (R. T. Stibrany, H. Schugar, J. Potenza, 2005).

Catalytic Applications

Amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems have been explored, showcasing the compound's role in facilitating nucleophilic substitutions. This process underscores the compound's utility in organic synthesis, particularly in constructing complex nitrogenous molecules, which could have implications for pharmaceutical development and synthetic chemistry (G. Grasa, Mihai S. Viciu, Jinkun Huang, S. Nolan, 2001).

Material Science and Polymer Research

Synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers demonstrates the application of benzimidazole derivatives in creating new materials with high thermal stability and solubility in various solvents. This research paves the way for the development of advanced materials with potential applications in aerospace, electronics, and coatings (Huei-Hsiung Wang, Shu-Ping Wu, 2003).

Environmental and Agricultural Applications

Polymeric and Solid Lipid Nanoparticles for Sustained Release of Carbendazim and Tebuconazole in Agricultural Applications investigate the encapsulation of fungicides in nanoparticles, highlighting the role of benzimidazole derivatives in enhancing the delivery and efficacy of agricultural chemicals. This could lead to more sustainable farming practices and reduced environmental impact (E. Campos, E. Campos, J. L. Oliveira, Camila M. G. Silva, Mônica Pascoli, Tatiane Pasquôto, R. Lima, P. Abhilash, L. Fraceto, L. Fraceto, 2015).

Analytical Chemistry Applications

Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection showcases the importance of benzimidazole derivatives in analytical methodologies. This research demonstrates how these compounds, when used in ionic liquid media, improve the separation and quantification of potentially harmful aromatic amines, underscoring their utility in enhancing consumer safety and regulatory compliance (T. M. Lizier, M. Zanoni, 2012).

Future Directions

Benzimidazole derivatives, including “(3-Chlorophenyl)(1-ethylbenzimidazol-2-yl)amine”, may have potential for future research and development due to their diverse biological activities. They have been studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Future research may focus on the development of new benzimidazole derivatives with improved pharmacological properties .

Mechanism of Action

properties

IUPAC Name

N-(3-chlorophenyl)-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-2-19-14-9-4-3-8-13(14)18-15(19)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGLYOKYIVDPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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